3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, characterized by a 1,5-dioxaspiro[5.5]undecane-2,4-dione core functionalized with a 4-methylpyridin-2-ylamino substituent. Spiro compounds of this class are notable for their diverse applications in pharmaceuticals, materials science, and catalysis due to their conformational rigidity and tunable electronic properties .
Properties
IUPAC Name |
3-[[(4-methylpyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-5-8-17-13(9-11)18-10-12-14(19)21-16(22-15(12)20)6-3-2-4-7-16/h5,8-10H,2-4,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCZSVHVMOZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, the reaction between a furan derivative and a maleimide derivative under thermal conditions can yield the spirocyclic intermediate.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction. A 4-methylpyridine derivative can react with the spirocyclic intermediate in the presence of a base such as sodium hydride (NaH) to form the desired product.
Final Functionalization: The final step involves the introduction of the amino and methylene groups. This can be achieved through a condensation reaction using appropriate amine and aldehyde derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced spirocyclic alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-cancer applications.
Comparison with Similar Compounds
Structural Variations and Crystallographic Features
The 1,5-dioxaspiro[5.5]undecane-2,4-dione scaffold accommodates diverse substituents at the 3-position, significantly altering molecular packing and intermolecular interactions. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance π⋯π stacking (e.g., nitro derivatives) and stabilize crystal lattices via halogen bonds (e.g., chloro derivatives) .
- Hydroxy Groups (e.g., HMD): Promote strong intermolecular O–H⋯O hydrogen bonds, critical for nonlinear optical (NLO) properties .
- Bulkier Substituents (e.g., 4-Bromobenzylidene): Induce conformational distortions in the spiro core, such as boat conformations in the 1,3-dioxane ring .
Photophysical and Electronic Properties
- HMD (Hydroxyphenyl Derivative): Exhibits a UV-Vis absorption maximum at 390 nm (experimental) with strong agreement with DFT/B3LYP calculations. Its NLO response is attributed to charge-transfer transitions between π→π* orbitals .
- 4-Dimethylaminobenzylidene Derivative: Shows redshifted absorption due to electron-donating –NMe₂ groups, enhancing conjugation and intramolecular charge transfer .
Thermal and Stability Profiles
Biological Activity
The compound 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione belongs to a class of spiro compounds characterized by their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a spirocyclic structure that includes a dioxaspiro framework, which is known for its diverse biological activities. The presence of the 4-methylpyridine moiety is significant as pyridine derivatives often exhibit various pharmacological effects.
Anticancer Properties
Recent studies have indicated that spiro compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of spiro compounds can inhibit cell proliferation in human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been tested for its efficacy against breast cancer and colon cancer cell lines, showing promising results in reducing cell viability.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity of the Compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation : It affects key proteins involved in cell cycle progression, particularly cyclins and cyclin-dependent kinases.
- Membrane Disruption : In microbial pathogens, it disrupts the integrity of the bacterial cell membrane, leading to cell lysis.
Case Studies
A notable case study investigated the effects of this compound in a murine model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Another study focused on the antimicrobial effects against biofilms formed by Pseudomonas aeruginosa, demonstrating that the compound could effectively reduce biofilm formation and enhance susceptibility to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
